N-[4-(4-acetylpiperazin-1-yl)phenyl]-4-nitrobenzamide
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Overview
Description
N-[4-(4-acetylpiperazin-1-yl)phenyl]-4-nitrobenzamide is a synthetic organic compound that features a piperazine ring substituted with an acetyl group and a nitrobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-acetylpiperazin-1-yl)phenyl]-4-nitrobenzamide typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.
Acetylation: The piperazine ring is then acetylated using acetic anhydride or acetyl chloride under basic conditions.
Coupling with Nitrobenzamide: The final step involves coupling the acetylated piperazine with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-acetylpiperazin-1-yl)phenyl]-4-nitrobenzamide can undergo various chemical reactions, including:
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols, basic conditions.
Major Products
Reduction of Nitro Group: Formation of the corresponding amine derivative.
Substitution of Acetyl Group: Formation of various substituted piperazine derivatives.
Scientific Research Applications
N-[4-(4-acetylpiperazin-1-yl)phenyl]-4-nitrobenzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial agent due to its ability to inhibit bacterial growth.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It is explored for its potential use in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of N-[4-(4-acetylpiperazin-1-yl)phenyl]-4-nitrobenzamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
Norfloxacin: A fluoroquinolone antibiotic with a similar piperazine ring structure.
Ciprofloxacin: Another fluoroquinolone with a piperazine ring, used as an antibiotic.
Uniqueness
N-[4-(4-acetylpiperazin-1-yl)phenyl]-4-nitrobenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other piperazine derivatives.
Properties
Molecular Formula |
C19H20N4O4 |
---|---|
Molecular Weight |
368.4g/mol |
IUPAC Name |
N-[4-(4-acetylpiperazin-1-yl)phenyl]-4-nitrobenzamide |
InChI |
InChI=1S/C19H20N4O4/c1-14(24)21-10-12-22(13-11-21)17-8-4-16(5-9-17)20-19(25)15-2-6-18(7-3-15)23(26)27/h2-9H,10-13H2,1H3,(H,20,25) |
InChI Key |
QACSNUZIQKOCBL-UHFFFAOYSA-N |
SMILES |
CC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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